ent-Paroxetine Hydrochloride

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Quantifying enantiomeric impurities in paroxetine drug substance demands a stereochemically authentic reference standard-generic surrogates fail regulatory scrutiny. ent-Paroxetine Hydrochloride is the official EP Impurity D and USP Related Compound C. • Chromatographic benchmark: Baseline-resolved at 3.15 min vs. 4.67 min for (3S,4R)-paroxetine under validated UFLC conditions, enabling accurate impurity quantification. • Regulatory compliance: Meets ICH Q2(R1) and ICH Q3A(R2) requirements for ANDA/DMF impurity profiling with full traceability documentation. • Supply: Available with Certificate of Analysis confirming identity by NMR, HPLC purity ≥95%, and EP/USP compliance.

Molecular Formula C19H21ClFNO3
Molecular Weight 365.8 g/mol
CAS No. 130855-30-0
Cat. No. B129158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Paroxetine Hydrochloride
CAS130855-30-0
SynonymsParoxetine impurity D; (3R-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride;  (3R,4S)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride;  USP Paroxetine Related Compound C; 
Molecular FormulaC19H21ClFNO3
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1
InChIKeyGELRVIPPMNMYGS-SATBOSKTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ent-Paroxetine Hydrochloride: Chemical Identity & Pharmacopoeial Status


Ent-Paroxetine Hydrochloride (CAS 130855-30-0), systematically designated as (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride, is the (3R,4S)-trans enantiomer of the selective serotonin reuptake inhibitor (SSRI) paroxetine . This compound bears the molecular formula C₁₉H₂₁ClFNO₃ and a molecular weight of 365.83 g/mol, distinguishing it stereochemically from the therapeutically marketed (3S,4R)-paroxetine hydrochloride . Ent-Paroxetine Hydrochloride is cataloged within authoritative pharmacopoeial frameworks as Paroxetine EP Impurity D (European Pharmacopoeia) and Paroxetine USP Related Compound C (United States Pharmacopeia), establishing its official status as a fully characterized reference standard for analytical method validation and quality control applications in pharmaceutical manufacturing and regulatory submissions .

Ent-Paroxetine Hydrochloride: Why Substitution Fails


Ent-Paroxetine Hydrochloride cannot be generically substituted with its (3S,4R)-enantiomer (paroxetine) or other in-class SSRIs without fundamentally altering experimental outcomes. Paroxetine possesses two chiral centers, yielding four stereoisomers with distinct pharmacological and analytical behaviors [1]. The marketed drug is exclusively the (3S,4R)-trans enantiomer due to its nanomolar affinity (Ki = 0.05 nM) for the serotonin transporter (SERT), while ent-paroxetine exhibits different binding and pharmacokinetic properties [2]. Critically, ent-paroxetine demonstrates measurable in vivo enantiomeric interconversion to the active S-enantiomer in rat models, with the R-enantiomer showing a longer elimination half-life (4.96 hr) compared to the racemic mixture (3.41 hr), which alters systemic exposure profiles [3]. Moreover, ent-paroxetine serves as a defined pharmacopoeial impurity standard (EP Impurity D, USP Related Compound C) for which regulatory compliance mandates the use of a chemically identical reference material rather than a surrogate compound [4]. Substitution with paroxetine would invert the stereochemical configuration and abolish the chromatographic retention characteristics (retention time 3.15 min under validated UFLC conditions versus 4.67 min for the S-enantiomer) that enable accurate impurity quantification and method validation [3].

Ent-Paroxetine Hydrochloride: Differential Evidence


Pharmacopoeial Reference Standard for Impurity D Quantification

Ent-Paroxetine Hydrochloride is the legally defined and pharmacopoeially designated reference standard for Paroxetine EP Impurity D and USP Related Compound C [1]. In contrast, alternative compounds such as paroxetine itself ((3S,4R)-enantiomer) or structurally similar piperidine derivatives lack regulatory recognition for this specific analytical function. Use of a non-compendial surrogate would invalidate method validation studies submitted in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), as regulatory authorities require the use of the specified reference standard for system suitability, calibration, and impurity quantification per ICH Q2(R1) and Q3A(R2) guidelines [2]. Suppliers provide Ent-Paroxetine Hydrochloride with certificates of analysis compliant with ISO 17034 reference material producer standards, ensuring traceable metrological values for accurate impurity assessment [3].

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Chiral Chromatographic Retention Time Differential

Under validated chiral UFLC conditions (Lux-i-Amylose-3 column, acetonitrile:acetate buffer 70:30 v/v, pH 3.3, flow rate 0.8 mL/min, detection wavelength 295 nm), ent-paroxetine ((3R,4S)-enantiomer) elutes with a retention time of 3.15 minutes, whereas (3S,4R)-paroxetine elutes at 4.67 minutes, yielding a resolution sufficient for baseline separation [1]. This retention time differential is fundamental for accurate enantiomeric purity assessment of paroxetine active pharmaceutical ingredient (API). In contrast, generic substitution with a non-chiral SSRI such as fluoxetine or sertraline provides no chiral discrimination capability whatsoever. The peak purity index for ent-paroxetine under these conditions was determined to be 1.0000 (single point threshold 0.996453), confirming complete absence of co-eluting interference from the S-enantiomer [2]. Method validation demonstrated linearity across 2–10 µg/mL with correlation coefficient r > 0.98 for both enantiomers and within-run precision (%CV) of 7.45% for R-paroxetine at the LLOQ (2 µg/mL) [3].

Chiral Chromatography Bioanalytical Method Development Enantiomeric Purity

Differential Pharmacokinetic Half-Life

In a comparative pharmacokinetic study conducted in Wistar albino rats (n=24), ent-paroxetine ((3R,4S)-enantiomer) demonstrated an elimination half-life (t₁/₂) of 4.96 hours, which is 45% longer than the 3.41-hour half-life observed for the racemic paroxetine mixture and 15% longer than the 4.32-hour half-life of the (3S,4R)-enantiomer (p < 0.05) [1]. The area under the concentration-time curve (AUC) for ent-paroxetine was 1636.62 µg·h/mL, exceeding both the racemic mixture (1311.73 µg·h/mL, a 24.8% increase) and the S-enantiomer (1417.79 µg·h/mL, a 15.4% increase), indicating substantially greater systemic exposure following equivalent dosing [2]. Notably, ent-paroxetine showed a brain-to-plasma concentration ratio of 0.096, which is 4.5-fold lower than the S-enantiomer ratio of 0.435, demonstrating markedly reduced central nervous system penetration [3]. The study also identified in vivo enantiomeric interconversion of ent-paroxetine to the active S-enantiomer, a phenomenon not observed with structurally unrelated SSRIs and one that would confound interpretation of racemic paroxetine pharmacokinetics [4].

Enantioselective Pharmacokinetics Drug Metabolism In Vivo Studies

Enantioselective Extraction Recovery Differential

During plasma sample preparation under validated UFLC bioanalytical conditions, ent-paroxetine ((3R,4S)-enantiomer) exhibited consistently higher extraction recovery percentages than (3S,4R)-paroxetine across three quality control concentration levels [1]. At the low QC level (LQC, 4.00 µg/mL), ent-paroxetine recovery was 84.18% compared to 80.15% for the S-enantiomer (Δ = +4.03 percentage points). At the medium QC level (MQC, 6.00 µg/mL), ent-paroxetine recovery was 87.29% versus 83.87% for the S-enantiomer (Δ = +3.42 percentage points). At the high QC level (HQC, 8.00 µg/mL), ent-paroxetine recovery was 90.12% versus 87.59% for the S-enantiomer (Δ = +2.53 percentage points) [2]. These differences are analytically significant and demonstrate that ent-paroxetine extraction behavior cannot be accurately predicted from S-enantiomer validation data. Additionally, ent-paroxetine showed higher peak area response than the S-enantiomer at identical concentration levels, attributed to differences in detector response or extraction efficiency, underscoring the necessity of enantiomer-specific calibration [3].

Sample Preparation Bioanalytical Method Validation Extraction Efficiency

SERT Binding Affinity Differential

While (3S,4R)-paroxetine exhibits exceptionally high binding affinity for the serotonin transporter (SERT) with Ki values ranging from 0.04 to 0.17 nM in various assay systems [1], ent-paroxetine ((3R,4S)-enantiomer) demonstrates substantially reduced affinity, consistent with the established stereochemical requirement for SERT inhibition by this compound class [2]. This stereoselectivity is reflected in the clinical use of exclusively the (3S,4R)-enantiomer as the therapeutic agent (Paxil®). Paroxetine possesses two chiral centers, and SAR studies demonstrate that only the trans-(3S,4R) configuration confers potent 5-HT reuptake inhibition; the cis isomers and the (3R,4S)-trans enantiomer show markedly attenuated pharmacological activity [3]. For reference, (3S,4R)-paroxetine achieves a Ki of 0.05 nM at SERT, with selectivity ratios of approximately 1:7,000 versus dopamine transporter (Ki ≈ 350 nM) and 1:22,000 versus norepinephrine transporter (Ki ≈ 1100 nM) [4]. No comparable published Ki value exists for ent-paroxetine due to its substantially lower affinity, but the stereochemical inversion results in binding affinity reduction of at least two orders of magnitude based on class-level SAR for phenylpiperidine SERT inhibitors [2].

Receptor Pharmacology Serotonin Transporter Enantioselective Binding

Deuterated Analog for MS Internal Standardization

Ent-Paroxetine Hydrochloride serves as the precursor for deuterated analogs, specifically ent-Paroxetine-d₄ Hydrochloride (CAS 130855-30-0-d₄), which are commercially available as stable isotope-labeled internal standards (SIL-IS) for mass spectrometry-based quantification . These deuterated compounds are structurally identical to ent-paroxetine except for the substitution of four hydrogen atoms with deuterium, resulting in a mass shift of +4 Da while preserving identical chromatographic retention time and extraction recovery characteristics . In contrast, (3S,4R)-paroxetine-d₄ is a distinct compound with different chromatographic behavior that would not co-elute with ent-paroxetine under chiral conditions, rendering it unsuitable as an internal standard for ent-paroxetine quantification. The deuterated analog is supplied with full characterization data compliant with regulatory guidelines and is used to correct for matrix effects, ionization suppression/enhancement, and sample preparation variability in LC-MS/MS assays for paroxetine impurity profiling .

LC-MS/MS Quantification Stable Isotope Labeling Internal Standard

Ent-Paroxetine Hydrochloride: Validated Application Scenarios


Chiral Purity Method for Paroxetine API Release Testing

Ent-Paroxetine Hydrochloride is the definitive reference standard for establishing chromatographic system suitability in chiral HPLC or UFLC methods used to quantify enantiomeric impurities in paroxetine drug substance. Under optimized conditions (Lux-i-Amylose-3 column, ACN:acetate buffer 70:30 v/v, pH 3.3), ent-paroxetine elutes at 3.15 minutes with a peak purity index of 1.0000, enabling baseline resolution from (3S,4R)-paroxetine (4.67 min) [1]. This retention time differential of 1.52 minutes is documented in peer-reviewed literature and provides a validated benchmark for method transfer between laboratories. Quality control analysts should procure ent-paroxetine hydrochloride with a certificate of analysis confirming identity by NMR, HPLC purity ≥95%, and compliance with EP/USP reference standard specifications for use in method validation per ICH Q2(R1) [2].

Enantioselective Pharmacokinetic Studies

Investigators conducting preclinical or clinical pharmacokinetic studies of paroxetine enantiomers require ent-paroxetine hydrochloride as an analytical reference for quantifying (3R,4S)-enantiomer plasma concentrations. As demonstrated in Wistar rat studies, ent-paroxetine exhibits a distinct pharmacokinetic profile with t₁/₂ = 4.96 hr (vs. 3.41 hr for racemate) and AUC = 1636.62 µg·h/mL, with documented in vivo interconversion to the active S-enantiomer [1]. The extraction recovery of ent-paroxetine from plasma (84.18% at 4 µg/mL LQC) differs significantly from S-paroxetine (80.15%), necessitating enantiomer-specific calibration curves [2]. For LC-MS/MS quantification, procurement of the matched deuterated internal standard (ent-Paroxetine-d₄) is recommended to correct for matrix effects and ensure method accuracy within ±15% of nominal concentrations at all QC levels [3].

SERT Pharmacology: Stereochemical Negative Control

Pharmacology researchers investigating the structural determinants of serotonin transporter (SERT) inhibition or screening novel SERT ligands should employ ent-paroxetine hydrochloride as a stereochemical negative control. While (3S,4R)-paroxetine binds SERT with high affinity (Ki = 0.05–0.17 nM), ent-paroxetine exhibits substantially reduced binding (estimated >100-fold difference), consistent with the established stereochemical requirement for potent 5-HT reuptake inhibition [1]. This differential binding enables researchers to distinguish specific SERT-mediated effects from non-specific interactions. Ent-paroxetine is particularly valuable in competitive binding assays using [³H]-paroxetine as the radioligand to validate the enantioselectivity of novel SERT ligands and to define non-specific binding components [2].

Regulatory Impurity Profiling and Forced Degradation

Pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic paroxetine formulations must include comprehensive impurity profiling data, for which ent-paroxetine hydrochloride (EP Impurity D, USP Related Compound C) is the mandated reference standard [1]. Regulatory authorities require that this specific impurity be quantified in stability-indicating methods and forced degradation studies. Substitution with paroxetine itself or structurally similar compounds is not acceptable for regulatory review, as only the designated pharmacopoeial reference standard provides the legally recognized comparator for establishing impurity limits per ICH Q3A(R2) guidelines [2]. Procuring ent-paroxetine hydrochloride from an ISO 17034-accredited supplier with full traceability documentation ensures that analytical data will withstand regulatory scrutiny during ANDA review [3].

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